1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine
Description
1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine is a piperazine derivative with a halogenated aromatic side chain. Its molecular formula is C₁₂H₁₆BrFN₂, with a molecular weight of 287.18 g/mol (CAS: 1516730-11-2) . The compound features a piperazine ring linked via an ethyl group to a phenyl ring substituted with bromine at the para-position (C4) and fluorine at the meta-position (C3). This substitution pattern introduces steric and electronic effects that may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
1-[2-(4-bromo-3-fluorophenyl)ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFN2/c13-11-2-1-10(9-12(11)14)3-6-16-7-4-15-5-8-16/h1-2,9,15H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDDIGNFYOYIEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine typically involves the reaction of 4-bromo-3-fluorobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of various substituted piperazines, while oxidation and reduction can yield different functionalized derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, 1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.
Biology
The compound has been investigated for its biological activities , particularly:
- Anticancer Properties : Research indicates that derivatives of piperazine compounds exhibit significant anticancer activity. For instance, modifications to the phenylacetamide moiety have shown promising results against various cancer cell lines. Notably, compounds similar to this compound have demonstrated moderate growth inhibition in cell lines such as MCF-7 (breast cancer) and MiaPaCa-2 (pancreatic cancer), with GI50 values below 50 µM.
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 4-Br | MCF-7 | 14 |
| 4-CF₃ | MiaPaCa-2 | >50 |
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. For example, it exhibits a minimum inhibitory concentration (MIC) of 0.0039 mg/mL against Staphylococcus aureus and 0.025 mg/mL against Escherichia coli.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Medicine
In medicinal chemistry, ongoing research is exploring the potential of this compound as a pharmaceutical intermediate or active ingredient. Its unique substituents may enhance its pharmacokinetic properties, making it a candidate for drug development targeting specific molecular pathways .
Industry
The compound is also utilized in the development of new materials and chemical processes, leveraging its unique chemical properties to create innovative solutions in industrial applications.
Growth Inhibition Studies
Several studies have focused on the growth inhibition capabilities of derivatives of this compound on cancer cell lines. For instance, derivatives have been tested for their efficacy against MCF-7 and MiaPaCa-2 cells, demonstrating varied levels of growth inhibition based on structural modifications.
Dopaminergic Effects
Research has also indicated potential neurotransmitter modulation effects associated with this compound. Studies suggest that certain piperazine derivatives can influence dopaminergic pathways, which may have implications for treating neurological disorders.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine involves its interaction with specific molecular targets and pathways. The presence of the bromo and fluoro substituents can influence its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
The following analysis compares 1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine with structurally and functionally related piperazine derivatives, focusing on substituent effects, synthetic routes, and biological activities.
Substituent Variations and Structural Analogues
Piperazine derivatives often differ in their aromatic substituents, linker groups, and side chains, which critically impact their biological activity and metabolic stability.
Key Observations :
- Halogen Effects : Bromine and fluorine substituents enhance lipophilicity and influence binding to hydrophobic pockets in biological targets. The para-bromo/meta-fluoro configuration in the target compound may optimize steric interactions compared to isomeric analogues .
- Linker Flexibility : The ethyl linker in the target compound offers flexibility, whereas rigid linkers (e.g., methoxyethyl in GBR 12909) improve selectivity for dopamine transporters (DAT) .
- Aromatic Diversity : Pyridinyl or furanyl substituents (e.g., ) introduce heteroatoms that modulate electronic properties and solubility.
Comparison with Target Compound :
- However, the absence of a methoxy or rigidifying group (as in GBR 12909) may reduce DAT affinity .
Metabolic and Pharmacokinetic Profiles
Metabolism of piperazine derivatives often involves cytochrome P450 enzymes, particularly CYP3A4.
Inference for Target Compound :
- CYP3A4 is likely involved due to structural similarity to GBR 12909 .
Biological Activity
1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine is a compound belonging to the piperazine class, characterized by its unique structure that includes a bromo and a fluoro substituent on the phenyl ring. This molecular configuration suggests potential biological activities, making it a subject of interest in various fields including medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₄H₁₈BrF₂N
- Molecular Weight : 305.20 g/mol
The presence of the halogen substituents (bromo and fluoro) may enhance the compound's lipophilicity and influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The bromo and fluoro groups can modify its binding affinity and selectivity towards specific molecular targets, which is crucial for its potential therapeutic effects.
Key Mechanisms :
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing neurotransmitter release and uptake.
- Enzyme Inhibition : It has been investigated for its ability to inhibit certain enzymes, which could lead to altered metabolic pathways.
Biological Activities
-
Anticancer Properties :
- Studies have indicated that derivatives of piperazine compounds exhibit significant anticancer activity. For instance, modifications to the phenylacetamide moiety have shown promising results against various cancer cell lines, including pancreatic and breast cancer cells. Compounds with similar structures demonstrated moderate growth inhibition in cancer cell lines such as MCF-7 and MiaPaCa-2, with some showing GI50 values below 50 µM .
Compound Cell Line GI50 (µM) 4-Br MCF-7 14 4-CF₃ MiaPaCa-2 >50 -
Antimicrobial Activity :
Bacterial Strain MIC (mg/mL) S. aureus 0.0039 E. coli 0.025 - Neurotransmitter Modulation :
Case Studies
- Growth Inhibition Studies :
- Dopaminergic Effects :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
